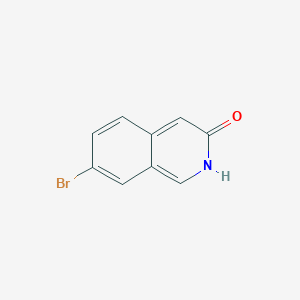

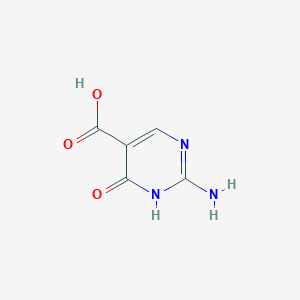

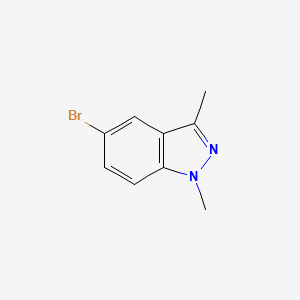

![molecular formula C21H36O2Si B1291759 2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol CAS No. 885266-51-3](/img/structure/B1291759.png)

2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol is a synthetic molecule with potential applications in various fields due to its structural features. While the specific compound is not directly mentioned in the provided papers, related compounds such as 2,4-di-tert-butyl phenol and 2-allyloxyphenol have been studied for their bioactive properties, including antifungal and antioxidant activities . These related compounds share structural similarities, such as the presence of phenolic and allyl groups, which are known to contribute to their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the use of solvent extraction and chromatographic techniques to isolate the desired product from microbial cultures . For example, 2,4-di-tert-butyl phenol was purified from Lactococcus sp. and characterized using techniques such as ESI-MS, (1)H NMR, and FTIR . Similarly, 2-allyloxyphenol was isolated from a marine actinobacterium and characterized using similar molecular characterization methods . The synthesis of phenolic compounds with specific substituents can be achieved through various organic reactions, including the use of organolithium reagents for O-deallylation of allyl ethers, as demonstrated in the conversion of allylic ethers to phenols .

Molecular Structure Analysis

The molecular structure of phenolic compounds is crucial for their biological activity. The presence of tert-butyl groups can influence the steric environment and electronic properties of the phenol, affecting its reactivity and interaction with biological targets . The allyl group can also participate in various chemical reactions, contributing to the versatility of these compounds . The molecular structure is typically elucidated using spectroscopic methods such as NMR and mass spectrometry, which provide detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Phenolic compounds with allyl groups can undergo a range of chemical reactions. For instance, the O-deallylation of allyl ethers using tert-butyllithium is an example of an S(N)2' reaction that results in the formation of phenols and 4,4-dimethyl-1-pentene as a coproduct . This reaction is significant as it provides a method for modifying the structure of phenolic compounds, potentially altering their biological activity or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For example, the presence of bulky tert-butyl groups can increase the lipophilicity of the molecule and affect its solubility . The phenolic OH group is a site of reactivity and can participate in hydrogen bonding, which is important for interactions with biological molecules. The antioxidant activity of these compounds is often associated with their ability to donate hydrogen atoms or electrons to neutralize free radicals . The antimicrobial activity of 2-allyloxyphenol, for instance, has been attributed to the hydroxyl and allyloxy groups within its structure .

Wissenschaftliche Forschungsanwendungen

Natural Sources and Bioactivities of Phenolic Compounds

Phenolic compounds, including analogs of 2,4-Di-tert-butylphenol, are found in a wide range of organisms, including bacteria, fungi, plants, and animals. These compounds often serve as major components of volatile or essential oils and exhibit potent bioactivities, including toxicity against various organisms. The production of such autotoxic phenolic compounds by organisms raises questions about their ecological roles, with evidence suggesting endocidal regulation as a primary function (Zhao et al., 2020).

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), such as BHT and DBP, are used to extend product shelf life. However, their environmental persistence and potential for human exposure have raised concerns. Studies have linked SPAs to toxic effects, including hepatic toxicity and endocrine disruption. Future research directions include investigating novel SPAs with reduced environmental impact and toxicity (Liu & Mabury, 2020).

Catalytic Applications in Organic Synthesis

Phenolic compounds are utilized in organic synthesis, with metal cation-exchanged clays acting as catalysts for various reactions, including alkylation and oxidation. These catalysts offer a sustainable approach to synthesis, with potential for reuse and environmental benefits (Tateiwa & Uemura, 1997).

Anticancer Properties

Specific phenolic compounds, such as eugenol, demonstrate promising anticancer properties through mechanisms like inducing cell death and inhibiting cancer cell migration. Such natural bioactive components hold potential for developing adjunct therapies to conventional cancer treatments, reducing toxicity and enhancing effectiveness (Zari et al., 2021).

Eigenschaften

IUPAC Name |

4-[1-[tert-butyl(dimethyl)silyl]oxy-4-methylpentan-2-yl]-2-prop-2-enylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2Si/c1-9-10-18-14-17(11-12-20(18)22)19(13-16(2)3)15-23-24(7,8)21(4,5)6/h9,11-12,14,16,19,22H,1,10,13,15H2,2-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEKPKBSFDVECT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO[Si](C)(C)C(C)(C)C)C1=CC(=C(C=C1)O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

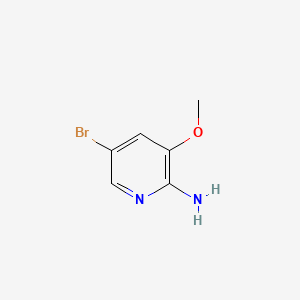

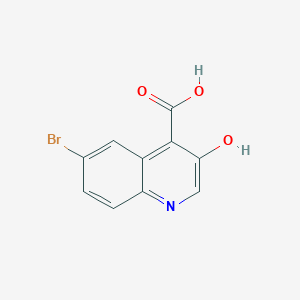

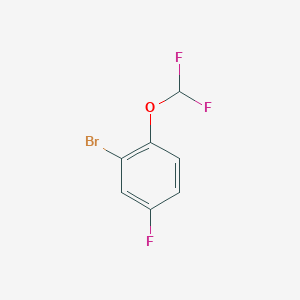

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)